Ethyl 4-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate is a complex organic compound that incorporates multiple functional groups, including quinoline, pyridine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of the Pyridine Derivative: The pyridine moiety can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reaction: The quinoline and pyridine derivatives are then coupled using a suitable linker, such as a benzoate ester, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of nitro groups can yield amines.
Scientific Research Applications
Ethyl 4-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Ethyl 4-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit bacterial enzymes by chelating essential metal ions. As an anticancer agent, it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar metal-chelating properties.
Pyridine-2-carboxylic acid: Another analog with potential biological activity.
Benzoic acid derivatives: Compounds with various substituents on the benzoic acid moiety.
Uniqueness
Ethyl 4-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
ethyl 4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]benzoate |
InChI |
InChI=1S/C24H21N3O3/c1-2-30-24(29)17-8-11-18(12-9-17)27-22(20-7-3-4-14-25-20)19-13-10-16-6-5-15-26-21(16)23(19)28/h3-15,22,27-28H,2H2,1H3 |
InChI Key |
CFOLCQCBYGZHBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.